3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
Overview
Description
3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile is a synthetic organic compound with notable significance in various fields of scientific research. This compound features a hydroxypyrrolidine ring substituted with a methylamino group and a nitrile group, providing unique properties that make it valuable in chemical, biological, and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile involves multiple steps:
Formation of the Pyrrolidine Ring: : Starting with a precursor like proline, through a series of reactions involving reduction and hydroxylation.
Nitrile Introduction: : Conversion of an appropriate intermediate to a nitrile, typically using reagents like cyanide sources under basic conditions.
Methylamino Substitution: : Introduction of the methylamino group, usually through reductive amination using a methylamine source.
Industrial Production Methods: : Industrial production might streamline these steps using optimized reaction conditions, such as:
Catalysts for enhanced reaction rates.
Continuous flow reactors for better yield and purity.
Purification steps like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the hydroxyl group, to form oxo-derivatives.
Reduction: : The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: : The amino group can partake in various nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation Products: : Ketones or carboxylic acids.
Reduction Products: : Primary amines.
Substitution Products: : Various alkylated or acylated derivatives.
Scientific Research Applications
3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its role in enzyme inhibition or as a biochemical probe.
Medicine: : Potential therapeutic uses, particularly in targeting specific receptors or pathways.
Industry: : Used in the development of novel materials or as a building block for specialized chemicals.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine ring is critical for binding, while the nitrile and amino groups participate in key interactions that modulate the activity of the target. These interactions often involve hydrogen bonding, electrostatic interactions, and van der Waals forces.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
3-{: (3R,4R)-4-hydroxy-2-oxopyrrolidin-3-ylamino}propanenitrile : The oxo-derivative affects different biochemical pathways.
N-methyl-4-hydroxypyrrolidin-3-ylpropanenitrile: : Lacks the same potency due to the absence of certain functional groups.
(3S,4S)-3,4-Dihydroxypyrrolidin-1-ylpropanenitrile: : Exhibits different stereochemistry, resulting in varied biological activity.
In essence, the uniqueness of 3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile lies in its specific stereochemistry and the presence of both nitrile and amino groups, setting it apart from similar compounds in terms of reactivity and applications.
Properties
IUPAC Name |
3-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11(4-2-3-9)7-5-10-6-8(7)12/h7-8,10,12H,2,4-6H2,1H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAKIMIKPLRFF-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC#N)[C@@H]1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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